- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester, Beijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13
Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)
92945-27-2 structure
Product Name:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Número CAS:92945-27-2
MF:C9H14N2O2
Megavatios:182.219662189484
MDL:MFCD08700607
CID:61591
PubChem ID:7365260
Update Time:2024-10-26
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester
- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
- Ethyl 3-n-propylpyrazole-5-carboxylate
- Ethyl 5-propyl-1H-pyrazole-3-carboxylate
- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE
- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-propylpyrazole-5-carboxylate
- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester
- PubChem22736
- 3-Propyl
- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester
- Ethyl 3-propyl-1H-5-pyrazole carboxylate
- ALBB-013317
- 92945-27-2
- SCHEMBL1359
- MFCD08700607
- Ethyl5-Propylpyrazole-3-carboxylate
- MB02232
- SUALHSUMUQQLJP-UHFFFAOYSA-N
- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;
- AKOS000135923
- s10518
- MFCD02093950
- AS-15765
- CS-W017103
- AKOS006229760
- SY019799
- EN300-7389973
- AC-4744
- DTXSID40428567
- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD08700607
- Renchi: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
- Clave inchi: SUALHSUMUQQLJP-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=C(CCC)NN=1)OCC
- Brn: 7634535
Atributos calculados
- Calidad precisa: 182.10600
- Masa isotópica única: 182.105527694g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 5
- Complejidad: 173
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 55
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 4
- Xlogp3: 2
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.106
- Punto de fusión: 48-50°C
- Punto de ebullición: 331.1℃ at 760 mmHg
- Punto de inflamación: 331.1 °C at 760 mmHg
- PSA: 54.98000
- Logp: 1.53890
- Disolución: 未确定
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrucciones de Seguridad: S22-S24/25
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Store at room temperature
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Datos Aduaneros
- Código HS:2933199090
- Datos Aduaneros:
中国海关编码:
2933199090概述:
2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-1g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
281.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-200mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 200mg |
88.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-5g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 5g |
982.0CNY | 2021-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-1g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
¥183.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-25g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2501.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-5g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 5g |
¥676.90 | 2023-09-03 | |
| Alichem | A049003883-5g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 5g |
$395.01 | 2023-08-31 | |
| Alichem | A049003883-100g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 100g |
$597.72 | 2023-08-31 | |
| Fluorochem | 047977-10g |
Ethyl 3-n-propylpyrazole-5-carboxylate |
92945-27-2 | 98% | 10g |
£147.00 | 2022-03-01 | |
| TRC | E925890-250mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 250mg |
$ 52.00 | 2023-09-07 |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
Referencia
- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Referencia
- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Referencia
- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Referencia
- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Referencia
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, Hecheng Huaxue, 2002, 10(3), 257-259
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamide, Jingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Acetic acid
Referencia
- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
Referencia
- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate, Tetrahedron, 2008, 64(9), 2207-2215
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol
Referencia
- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled
Referencia
- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt
Referencia
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt
Referencia
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Referencia
- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Referencia
- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid, Huaxue Shijie, 2002, 43(4), 208-210
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
Referencia
- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux
Referencia
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Referencia
- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
Referencia
- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate, Tetrahedron Letters, 2007, 48(20), 3591-3593
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Número de pedido:A22262
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:13
Precio ($):298.0
Correo electrónico:sales@amadischem.com
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Literatura relevante
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate) Productos relacionados
- 834869-10-2(3-Ethyl-5-pyrazolcarboxylic acid methyl ester)
- 78208-72-7(ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Pureza:99%
Cantidad:25g
Precio ($):298.0